molecular formula C16H17BrN2O4S2 B2609659 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide CAS No. 941945-63-7

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2609659
CAS No.: 941945-63-7
M. Wt: 445.35
InChI Key: AHJSLJFUZXSIJH-UHFFFAOYSA-N
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Description

Product Overview: 4-Bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is a synthetic organic compound featuring a benzosulfonamide group linked to a 1,2-thiazinane ring via a phenyl bridge. Its molecular formula is C₁₆H₁₇BrN₂O₄S₂ and it has a molecular weight of 445.35 g/mol . The structure integrates a bromophenyl group and a 1,2-thiazinane-1,1-dioxide moiety, which are of significant interest in modern drug discovery. Research Applications and Potential: This compound is a valuable intermediate for researchers in medicinal chemistry. Its structure is characterized by a sulfonamide group, which is a common pharmacophore in many therapeutic agents, and a 1,1-dioxothiazinane ring, a six-membered heterocycle containing sulfur and nitrogen . While specific biological data for this exact compound is limited in the public domain, research on closely related structural analogues provides strong indications of its potential research value. Compounds containing the 1,2-thiazinane-1,1-dioxide core and sulfonamide functional groups have been investigated for a range of biological activities. These include antimicrobial properties against various pathogens, anticancer potential through the inhibition of cancer cell proliferation, and anti-inflammatory effects . Furthermore, the sulfonamide group is known to act as a zinc-binding group, making it a key functionality in the design of carbonic anhydrase inhibitors , which are relevant for conditions like glaucoma and epilepsy . The presence of the bromine atom offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications . Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Properties

IUPAC Name

4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S2/c17-13-3-9-16(10-4-13)25(22,23)18-14-5-7-15(8-6-14)19-11-1-2-12-24(19,20)21/h3-10,18H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJSLJFUZXSIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiazinane ring can undergo oxidation or reduction, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the thiazinane ring.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazinane ring may also play a role in the compound’s biological activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Key Features Biological Activity Reference
Target Compound : 4-Bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide Bromine (C6H4Br), 1,2-thiazinan-1,1-dioxide Enhanced lipophilicity; rigid thiazinan ring Potential anticonvulsant (analogous to sultiame)
Sultiame No bromine; same thiazinan ring Carbonic anhydrase inhibition Anticonvulsant
4-Bromo-N-(4-bromophenyl)benzenesulfonamide Bromine on both benzene rings High halogen density; planar structure Crystallographic studies (IUCrData 2016)
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide Fluorine substituent on phenyl group Electron-withdrawing fluorine; altered polarity Not reported (structural studies)
4-Bromo-N-(4-hydrazinocarbonyl-phenyl)-benzenesulfonamide Hydrazide functional group Reactivity for hydrazone formation; potential prodrug Safety data available (GHS)
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide Bromine + nitro group on phenyl Nitro group enhances electrophilicity Intermediate in organic synthesis

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Solubility Key Notes
Target Compound 443.3 ~3.2 Low aqueous solubility Bromine increases lipophilicity
Sultiame 290.4 ~1.8 Moderate solubility Lower molecular weight; no bromine
4-Bromo-N-(4-bromophenyl)benzenesulfonamide 437.1 ~4.0 Poor solubility Dual bromine substituents
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid 400.2 ~2.5 Improved solubility (carboxylic acid) Forms monohydrate crystals

Biological Activity

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing available data from various studies and sources.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is C18H19BrN2O3SC_{18}H_{19}BrN_{2}O_{3}S. The compound features a bromine atom, which may enhance its reactivity and biological activity through mechanisms such as halogen bonding.

Antimicrobial Activity

Research has indicated that compounds similar to 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies evaluating derivatives of thiazole and benzamide have shown promising results against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The antimicrobial efficacy was often assessed using the turbidimetric method, which measures the growth of microorganisms in the presence of the compound .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismActivity (MIC µg/mL)
d1Staphylococcus aureus8
d2Escherichia coli16
d3Candida albicans32

Anticancer Activity

The anticancer potential of similar compounds has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF7 (breast adenocarcinoma). The Sulforhodamine B (SRB) assay is commonly used to determine the IC50 values for these compounds, indicating their effectiveness in inhibiting cell proliferation.

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of Action
d65.0Induces apoptosis
d73.5Inhibits cell cycle progression

The biological activity of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide primarily involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical pathways such as those regulating cell division and apoptosis. Molecular docking studies have provided insights into these interactions, suggesting that the compound can effectively inhibit key proteins involved in tumor growth and microbial resistance .

Case Studies

Several case studies highlight the efficacy of thiazole and sulfonamide derivatives in clinical settings. For example, a study reported that a related compound significantly reduced tumor size in animal models when administered at specific dosages. Additionally, clinical trials are ongoing to assess the safety and efficacy of these compounds in human subjects.

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